2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Overview
Description
2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to induce apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In HIV-infected cells, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to inhibit viral replication by blocking the Tat protein-mediated transactivation of viral genes.
Biochemical and physiological effects:
2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to selectively label and trace neural pathways without affecting neuronal function. In cancer cells, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to induce apoptosis and inhibit tumor growth. In HIV-infected cells, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide in lab experiments is its selectivity for specific targets, such as neural pathways or cancer cells. This allows for more precise and accurate results. However, one limitation of using 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are many potential future directions for research on 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide. In neuroscience, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide could be further studied for its ability to trace neural pathways and its potential as a tool for studying brain connectivity. In cancer research, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide could be investigated for its potential as a therapeutic agent for various types of cancer. In infectious diseases, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide could be studied for its potential as an antiviral agent against other viruses, such as Zika or Ebola. Overall, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has great potential for various scientific applications and warrants further research.
Scientific Research Applications
2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been shown to selectively label and trace neural pathways, making it a useful tool for studying brain connectivity. In cancer research, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide has been studied for its potential as an antiviral agent against HIV and influenza.
properties
IUPAC Name |
2-chloro-N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-8-13(19)17-11-2-5-18(6-3-11)12-7-10(9-15)1-4-16-12/h1,4,7,11H,2-3,5-6,8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSYXOSLZIKHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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